molecular formula C16H12N2O2 B11726529 N'-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide

N'-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide

Cat. No.: B11726529
M. Wt: 264.28 g/mol
InChI Key: PMNYBSWWDQKGSH-UHFFFAOYSA-N
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Description

N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an indene moiety fused with a benzohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide typically involves the condensation reaction between 3-oxo-2,3-dihydro-1H-indene-1-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazone nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Hydrazine derivatives with reduced nitrogen functionalities.

    Substitution: Substituted hydrazones with various functional groups attached to the nitrogen.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials, such as organic solar cells and light-emitting diodes.

Mechanism of Action

The mechanism by which N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide exerts its effects is primarily through its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. The indene moiety may also contribute to its ability to intercalate with DNA, leading to potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)isonicotinohydrazide
  • 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)propanedinitrile
  • 5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene acetate

Uniqueness

N’-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)benzohydrazide is unique due to its specific structural features, such as the indene moiety fused with a benzohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-[(3-oxoinden-1-ylidene)amino]benzamide

InChI

InChI=1S/C16H12N2O2/c19-15-10-14(12-8-4-5-9-13(12)15)17-18-16(20)11-6-2-1-3-7-11/h1-9H,10H2,(H,18,20)

InChI Key

PMNYBSWWDQKGSH-UHFFFAOYSA-N

Canonical SMILES

C1C(=NNC(=O)C2=CC=CC=C2)C3=CC=CC=C3C1=O

Origin of Product

United States

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